molecular formula C3H7I B042940 1-Iodopropane CAS No. 107-08-4

1-Iodopropane

Cat. No. B042940
CAS RN: 107-08-4
M. Wt: 169.99 g/mol
InChI Key: PVWOIHVRPOBWPI-UHFFFAOYSA-N
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Description

1-Iodopropane, also known as 1-iodopropane, is an organic compound with the molecular formula C3H7I. It is a colorless, flammable liquid that is used as a reagent in organic synthesis. 1-Iodopropane is an important building block for the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other specialty chemicals. 1-Iodopropane is also used in the laboratory for the preparation of 1-iodoalkanes, which are used in the synthesis of a variety of organic compounds.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Iodopropane, focusing on six unique applications:

Organic Synthesis

1-Iodopropane is widely used in organic synthesis as an alkylating agent. It can introduce a propyl group into various organic molecules, facilitating the formation of new carbon-carbon bonds. This makes it valuable in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals .

Pharmaceutical Intermediates

In the pharmaceutical industry, 1-Iodopropane serves as an intermediate in the synthesis of various drugs. Its ability to act as an alkylating agent allows it to be used in the preparation of active pharmaceutical ingredients (APIs) and other medicinal compounds .

Vibrational Spectroscopy Studies

1-Iodopropane is used as a model compound in vibrational spectroscopy studies. Its relatively simple structure and the presence of the iodine atom make it suitable for studying vibrational modes and interactions in organic molecules. This helps in understanding the fundamental aspects of molecular vibrations and their applications in material science .

Synthesis of Propylpyrrole

1-Iodopropane is utilized in the alkylation of pyrrole to synthesize 1-n-propylpyrrole. This reaction is significant in the field of heterocyclic chemistry, where pyrrole derivatives are important for their biological activities and as building blocks for more complex molecules .

Polarizing Films for LCDs

In the electronics industry, 1-Iodopropane is used in the production of polarizing films for liquid crystal displays (LCDs). These films are essential components of LCD screens, helping to control the light passing through the display and improving image quality .

Antiseptics and Disinfectants

1-Iodopropane is also used in the formulation of antiseptics and disinfectants. Its iodine content provides antimicrobial properties, making it effective in killing or inhibiting the growth of microorganisms. This application is crucial in both medical and industrial settings to maintain hygiene and prevent infections .

properties

IUPAC Name

1-iodopropane
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InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3
Source PubChem
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InChI Key

PVWOIHVRPOBWPI-UHFFFAOYSA-N
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Canonical SMILES

CCCI
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Molecular Formula

C3H7I
Record name IODOPROPANES
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DSSTOX Substance ID

DTXSID501015653
Record name 1-Iodopropane
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Molecular Weight

169.99 g/mol
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Physical Description

Iodopropanes appears as a colorless liquid that discolors in air. Denser than water. The vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals., Colorless or yellowish liquid; [Merck Index]
Record name IODOPROPANES
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Record name Propyl iodide
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Vapor Pressure

43.1 [mmHg]
Record name Propyl iodide
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Product Name

1-Iodopropane

CAS RN

26914-02-3, 107-08-4
Record name IODOPROPANES
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Record name Propyl iodide
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Record name Propane, iodo-
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Record name Propane, 1-iodo-
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Record name PROPYL IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 1-Iodopropane?

A1: 1-Iodopropane is an iodoalkane with a linear three-carbon chain. Its molecular formula is C3H7I, and its molecular weight is 169.99 g/mol [, , , ].

Q2: What spectroscopic techniques are useful for characterizing 1-Iodopropane?

A2: Several spectroscopic methods provide insights into the structure and properties of 1-Iodopropane. These include:

  • Raman Spectroscopy: Reveals vibrational modes, distinguishing between trans and gauche conformations [, ].
  • Infrared Spectroscopy (IR): Provides information about vibrational modes and is particularly useful for studying rotational isomers [].
  • High-Resolution Photoelectron Spectroscopy: Offers insights into electronic structure and bonding characteristics [].
  • Reflection-Adsorption Infrared Spectroscopy (RAIRS): Used to determine the adsorption geometry of 1-Iodopropane on metal surfaces [, ].
  • X-ray Photoelectron Spectroscopy (XPS): Provides information about elemental composition and chemical states of atoms in molecules, often used to study the decomposition products of 1-Iodopropane on surfaces [, ].
  • Electron Energy Loss Spectroscopy (HREELS): Complements IR spectroscopy, providing additional information about vibrational modes and surface reactions [].

Q3: How does the conformation of 1-Iodopropane affect its photodissociation dynamics?

A3: 1-Iodopropane exists in two main conformations: trans and gauche. These conformations exhibit distinct short-time photodissociation dynamics in the gas phase, as demonstrated by resonance Raman spectroscopy and time-dependent wave packet calculations []. This difference suggests that the initial geometry of the molecule plays a significant role in its photochemical behavior.

Q4: What are the primary photodissociation products of 1-Iodopropane?

A5: Upon photodissociation at 266 nm, 1-Iodopropane primarily yields excited-state iodine (I*(2P1/2)) []. Notably, there is minimal evidence for HI elimination (<0.21%) in this process, contrasting with the behavior of its structural isomer, 2-Iodopropane.

Q5: How does the photodissociation of 2-Iodopropane differ from that of 1-Iodopropane?

A6: In contrast to 1-Iodopropane, photodissociation of 2-Iodopropane at 266 nm predominantly yields ground-state iodine (I(2P3/2)) and a significant amount of HI (>10.5%) []. This distinct behavior highlights the influence of the iodine atom's position on the photochemical pathways.

Q6: What is the timescale of HI elimination in 2-Iodopropane photodissociation?

A7: The anisotropy parameters for all channels in 2-Iodopropane photodissociation approach the limiting value of 2.0, indicating that both C-I bond fission and 1,2-HI elimination occur on a subpicosecond timescale following excitation []. This observation suggests that both processes are rapid and likely occur competitively.

Q7: How does the structure of 1-Iodopropane influence its reactivity on metal surfaces?

A8: Studies on copper surfaces (Cu(110), Cu(100), Cu(111)) show that 1-Iodopropane adsorbs molecularly at low temperatures, with the C-I bond either perpendicular or tilted relative to the surface depending on coverage [, ]. Upon heating, C-I bond scission occurs, generating surface-bound propyl groups and iodine atoms [, , ]. These propyl groups can undergo β-hydride elimination to form propylene or hydrogenation to form propane, with the reaction rates exhibiting sensitivity to the specific copper surface structure [].

Q8: What role does 1-Iodopropane play in catalytic reactions?

A9: 1-Iodopropane can act as a catalyst in various organic reactions, often serving as a precursor for the in situ generation of hypoiodous acid. For example, it catalyzes the oxidative spirocyclization of 4-(2-carboxyethyl)phenols to form spirodienones in the presence of an oxidant like m-chloroperbenzoic acid []. Similarly, it promotes the synthesis of sulfonamides from sodium sulfinates and amines through a hypervalent iodine intermediate []. In these reactions, 1-Iodopropane facilitates the formation of reactive iodine species, enabling efficient transformations.

Q9: Are there any known applications of 1-Iodopropane in zeolite chemistry?

A10: Research indicates that 1-Iodopropane reacts with Na0-treated NaX and NaY zeolites to form framework propoxy groups []. This reaction involves dehalogenation of 1-Iodopropane, suggesting its potential utility in modifying zeolite frameworks.

Q10: What safety considerations are associated with 1-Iodopropane?

A11: Studies on beagle dogs have shown that 1-Iodopropane exhibits potent cardiac sensitization properties []. Exposure to even low concentrations (0.1-0.4% v/v) in the presence of adrenaline led to cardiac abnormalities, highlighting the potential cardiovascular risks associated with this compound. Therefore, handling 1-Iodopropane requires caution and appropriate safety measures.

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